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Compound of Interest

Compound Name: Sultamicillin tosylate

Cat. No.: B057848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability and pharmacokinetic profiles

of different sultamicillin formulations, supported by experimental data from published studies.

Sultamicillin, a prodrug of ampicillin and the β-lactamase inhibitor sulbactam, is available in

various oral dosage forms, primarily as tablets and suspensions.[1][2] Understanding the

comparative performance of these formulations is critical for clinical application and further drug

development.

Executive Summary
Sultamicillin is designed to enhance the oral absorption of ampicillin and sulbactam.[3]

Following oral administration, it is hydrolyzed during absorption, delivering equimolar

concentrations of both compounds into systemic circulation.[4][5] The bioavailability of both

ampicillin and sulbactam from sultamicillin is approximately 80% of an equivalent intravenous

dose.[4][6] Studies demonstrate that different oral formulations, such as tablets and

suspensions, can be considered bioequivalent when meeting regulatory standards.[1][7]

However, variations between originator and generic products have been observed, highlighting

the importance of formulation-specific bioequivalence studies.[8]

Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for ampicillin and

sulbactam following the administration of different sultamicillin formulations.
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Formula
tion

Analyte
Cmax
(ng/mL)

AUC
(ng·h/m
L)

Tmax
(h)

t½ (h)
Study
Populati
on

Referen
ce

Tablet

(750 mg)
Ampicillin - - - ~1

24

Healthy

Volunteer

s

[1][7]

Sulbacta

m
- - - ~0.75

24

Healthy

Volunteer

s

[1][7]

Suspensi

on (250

mg/5mL)

Ampicillin

11,267.4

(Test)

10,864.4

(Referen

ce)

17,512.9

(Test)

18,388.0

(Referen

ce)

0.69

(Test)

0.85

(Referen

ce)

1.04

(Test)

1.03

(Referen

ce)

24

Healthy

Male

Volunteer

s

[2]

Sulbacta

m

6,360.6

(Test)

6,410.7

(Referen

ce)

10,971.7

(Test)

11,181.2

(Referen

ce)

0.72

(Test)

0.83

(Referen

ce)

1.26

(Test)

1.00

(Referen

ce)

24

Healthy

Male

Volunteer

s

[2]

Tablet

(375 mg)

- Original

Ampicillin

Higher

Mean

Value

Higher

Mean

Value

- -

20

Healthy

Adult

Volunteer

s

[8]

Sulbacta

m

Higher

Mean

Value

Higher

Mean

Value

- -

20

Healthy

Adult

Volunteer

s

[8]
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Tablet

(375 mg)

- Generic

Ampicillin

Lower

Mean

Value

Lower

Mean

Value

- -

20

Healthy

Adult

Volunteer

s

[8]

Sulbacta

m

Lower

Mean

Value

Lower

Mean

Value

- -

20

Healthy

Adult

Volunteer

s

[8]

Note: Some studies presented data as 90% confidence intervals for the ratio of test to

reference products to establish bioequivalence rather than providing absolute values. For

these, a qualitative comparison is provided.[1][7]

Experimental Protocols
The bioequivalence and pharmacokinetic studies of sultamicillin formulations typically follow a

standardized protocol. Below is a detailed methodology synthesized from multiple cited

experiments.

Study Design: The most common design is an open-label, randomized, single-dose, two-

period, two-sequence crossover study.[1][2][7][9] This design allows each subject to serve as

their own control, minimizing inter-individual variability. A washout period of 7 to 14 days is

implemented between the two treatment periods to ensure complete elimination of the drug

from the body.[1][7]

Study Population: Studies are generally conducted in a cohort of 20 to 24 healthy adult

volunteers.[1][2][8] Inclusion criteria typically involve non-smoking individuals with a body mass

index (BMI) within a healthy range.

Dosing and Administration: A single oral dose of the test and reference sultamicillin

formulations is administered to the subjects after an overnight fast. The dosage strength can

vary, for example, 375 mg or 750 mg for tablets and 250 mg/5mL for suspensions.[1][2][8]
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Blood Sampling: Blood samples are collected at predetermined time points before and after

drug administration. A typical sampling schedule includes a pre-dose sample and multiple post-

dose samples for up to 12 hours.[1][7][9]

Analytical Method: The concentrations of ampicillin and sulbactam in plasma or serum are

determined using validated analytical methods. High-performance liquid chromatography with

ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-

MS/MS) are the most frequently employed techniques.[1][2]

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the

plasma concentration-time data for both ampicillin and sulbactam:

Cmax: Maximum plasma concentration.

Tmax: Time to reach maximum plasma concentration.

AUC (Area Under the Curve): A measure of total drug exposure.

t½ (Elimination Half-life): The time required for the drug concentration to decrease by half.

Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals

(CIs) for the ratio of the geometric means (test/reference) of Cmax and AUC. The acceptance

criteria for bioequivalence are typically a 90% CI within the range of 80% to 125%.[1][2]
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Caption: Experimental workflow for a typical two-way crossover bioequivalence study of

sultamicillin formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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